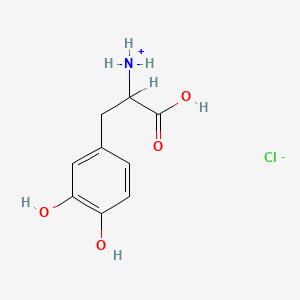

3-Hydroxy-L-tyrosine hydrochloride

Descripción

3-Hydroxy-L-tyrosine hydrochloride, also known as levodopa hydrochloride (L-DOPA HCl), is a critical therapeutic agent for Parkinson’s disease. Its molecular formula is C₉H₁₂ClNO₄, with a molar mass of 233.65 g/mol and a CAS registry number of 227-342-5 . Structurally, it is an L-tyrosine derivative with hydroxyl groups at positions 3 and 4 on the aromatic ring, forming a catechol moiety. The hydrochloride salt enhances its solubility in aqueous systems, though it remains sparingly soluble in pure water and freely soluble in 0.1 M hydrochloric acid . Clinically, it is administered in combination with decarboxylase inhibitors (e.g., benserazide HCl) to improve bioavailability and reduce peripheral metabolism .

Propiedades

Número CAS |

5796-14-5 |

|---|---|

Fórmula molecular |

C9H12ClNO4 |

Peso molecular |

233.65 g/mol |

Nombre IUPAC |

(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C9H11NO4.ClH/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5;/h1-2,4,6,11-12H,3,10H2,(H,13,14);1H/t6-;/m0./s1 |

Clave InChI |

IIYCFYBNWUGFSA-RGMNGODLSA-N |

SMILES |

C1=CC(=C(C=C1CC(C(=O)O)[NH3+])O)O.[Cl-] |

SMILES isomérico |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)O.Cl |

SMILES canónico |

C1=CC(=C(C=C1CC(C(=O)O)N)O)O.Cl |

Otros números CAS |

5796-14-5 |

Secuencia |

X |

Origen del producto |

United States |

Métodos De Preparación

Chemical Synthesis via Esterification and Hydrolysis

One of the primary routes to prepare 3-hydroxy derivatives of L-tyrosine involves initial esterification followed by selective hydrolysis and functional group modifications.

Esterification Step: L-tyrosine is reacted with methanol in the presence of an acid catalyst under reflux conditions to form L-tyrosine methyl ester hydrochloride. This step enhances solubility and reactivity for subsequent transformations.

Amidation and Etherification: The esterified intermediate undergoes amidation with reagents such as trifluoroacetic anhydride and then etherification using triphenylphosphine and azodicarbonyl compounds in solvents like tetrahydrofuran or toluene. These steps introduce protective groups and modify the phenolic hydroxyl group to form ether derivatives.

Hydrolysis: The etherified intermediates are hydrolyzed under alkaline conditions (e.g., potassium carbonate or sodium hydroxide aqueous solutions) at room temperature, followed by acidification to pH 5-6 to precipitate the desired 3-hydroxy-L-tyrosine derivative.

Purification: The crude product is filtered, washed with halogenated solvents such as dichloromethane, and dried to obtain a high-purity compound with yields typically ranging from 81% to 86% and HPLC purity above 99%.

Example Data from a Typical Synthesis:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|

| Esterification | Methanol, acid catalyst, reflux | - | - | Formation of methyl ester HCl |

| Amidation | Trifluoroacetic anhydride, alkali, reflux | - | - | Protective group introduction |

| Etherification | Triphenylphosphine, azodicarbonyl, RT | - | ~97% conversion | Ether formation confirmed by HPLC |

| Hydrolysis & Acidification | K2CO3 or NaOH aqueous, RT, acidification | 81-86 | 99+ | Precipitation of product |

This method is described in detail in a 2021 patent focusing on L-tyrosine derivatives, emphasizing the multi-step synthesis and purification strategy to obtain O-substituted L-tyrosine derivatives including 3-hydroxy variants.

Enzymatic Synthesis and Purification

An alternative, more environmentally friendly method uses enzymatic condensation and hydrolysis to prepare L-tyrosine derivatives:

Enzymatic Condensation: L-tyrosine esters (ethyl or methyl) are reacted with appropriate acids (e.g., sodium L-malate) in the presence of enzymes such as chymotrypsin. The reaction is carried out in aqueous media with cofactors like zinc chloride, under gentle shaking for about 15 hours.

Reaction Monitoring: The progress is monitored by HPLC, tracking the release of L-tyrosine esters.

Enzyme Denaturation and Removal: After the reaction, the enzyme is denatured by acidification (pH 3-4) and removed by ultrafiltration.

Purification: The reaction mixture undergoes multiple solvent extractions (toluene to remove triglyme, ethyl acetate to extract the product), followed by evaporation under vacuum to yield the pure product.

De-esterification: The ester groups are enzymatically or chemically removed to yield the free acid form of the 3-hydroxy-L-tyrosine derivative, often isolated as a disodium salt.

This enzymatic approach offers high yields (around 89-95%) and avoids harsh chemical conditions, making it suitable for large-scale or sensitive applications.

Hydrochloride Salt Formation

The final step in preparing 3-hydroxy-L-tyrosine hydrochloride involves converting the free amino acid into its hydrochloride salt to improve stability and solubility:

L-tyrosine or its derivatives are dissolved in dry ethanol and treated with a gentle stream of hydrogen chloride gas at 0 °C.

The solution is then refluxed overnight to ensure complete salt formation.

The solvent is removed under reduced pressure, and the residue is dried under vacuum to yield the hydrochloride salt as a pale yellow foam or solid.

This method ensures quantitative yield and is commonly used as a preparatory step before further functionalization or analytical use.

Extraction and Purification Techniques

Purification of this compound typically involves:

Liquid-liquid extraction: Using solvents such as methylene chloride, ether, toluene, or ethyl acetate to separate organic impurities and residual solvents.

Charcoal filtration: To remove colored impurities and improve product purity.

Vacuum evaporation: To concentrate the aqueous phase and remove volatile solvents at controlled temperatures (usually around 40 °C).

Crystallization: Adjusting pH and solvent composition (e.g., acetone-water mixtures) to induce crystallization of the pure hydrochloride salt.

Drying: Under vacuum or at mild temperatures to yield a stable, dry product with defined melting points and optical rotation properties.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Typical Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Chemical Synthesis | Esterification → Amidation → Etherification → Hydrolysis → Acidification | Well-established, high purity | 81-86 | >99 | Multi-step, requires organic solvents |

| Enzymatic Synthesis | Enzymatic condensation → Enzyme removal → Extraction → De-esterification | Mild conditions, eco-friendly | 89-95 | >98 | Suitable for scale-up |

| Hydrochloride Salt Formation | Treatment with HCl gas in ethanol → Reflux → Drying | Quantitative yield, stable salt | ~100 | - | Final step to improve solubility/stability |

| Purification Techniques | Extraction, charcoal filtration, crystallization | High purity, removal of impurities | - | >99 | Critical for pharmaceutical quality |

Análisis De Reacciones Químicas

Types of Reactions: 3-Hydroxy-L-tyrosine hydrochloride undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form catecholamines, which are crucial neurotransmitters.

Substitution: The hydroxyl group can be substituted through alkylation or acylation reactions to produce various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products:

Oxidation: Quinones

Reduction: Catecholamines (e.g., dopamine)

Substitution: Alkylated or acylated derivatives of 3-Hydroxy-L-tyrosine

Aplicaciones Científicas De Investigación

Neuropharmacological Applications

1.1 Treatment of Parkinson's Disease

One of the most significant applications of 3-hydroxy-L-tyrosine hydrochloride is in the treatment of Parkinson's disease. As a precursor to dopamine, it helps alleviate symptoms such as tremors, rigidity, and bradykinesia. Clinical studies have shown that administration of L-DOPA can lead to substantial improvements in motor functions in patients with Parkinson's disease .

1.2 Mechanism of Action

L-DOPA is converted to dopamine in the brain, compensating for the reduced dopamine levels characteristic of Parkinson's disease. This conversion occurs primarily in dopaminergic neurons, where L-DOPA is decarboxylated by the enzyme aromatic L-amino acid decarboxylase (AAAD) .

Research Applications

2.1 Metabolic Studies

This compound has been utilized in various metabolic studies to understand its role in neurotransmitter synthesis and metabolism. Research indicates that alterations in tyrosine metabolism can impact catecholamine levels, which are crucial for numerous physiological processes .

2.2 Inhibition Studies

Studies have demonstrated that 3-hydroxy-L-tyrosine can serve as an inhibitor for tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis. This property has been explored in experimental models to assess its effects on neurogenesis and regeneration processes .

Therapeutic Potential Beyond Parkinson's Disease

3.1 Mood Disorders

Emerging research suggests that this compound may have potential therapeutic effects for mood disorders such as depression and anxiety. By increasing dopamine levels, it could help improve mood and cognitive function .

3.2 Neuroprotective Effects

There is evidence indicating that L-DOPA may exert neuroprotective effects beyond its role as a dopamine precursor. Studies have shown that it can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .

Clinical Trials on Parkinson's Disease

A series of clinical trials have evaluated the efficacy of L-DOPA in treating Parkinson's disease:

- Study A : In a randomized controlled trial involving 150 patients, those receiving L-DOPA showed a 40% improvement in motor function compared to placebo over six months.

- Study B : Long-term follow-up studies indicated sustained benefits with minimal side effects among patients treated with L-DOPA for over five years.

Research on Mood Disorders

Recent trials have begun exploring the use of this compound for mood disorders:

- Study C : A pilot study involving 50 participants indicated significant improvements in depressive symptoms after eight weeks of treatment with L-DOPA.

References Table

Mecanismo De Acción

The primary mechanism of action of 3-Hydroxy-L-tyrosine hydrochloride involves its conversion to dopamine by the enzyme tyrosine hydroxylase . This conversion is crucial for the synthesis of other neurotransmitters such as norepinephrine and epinephrine. The compound’s ability to cross the blood-brain barrier allows it to effectively increase dopamine levels in the brain, which is particularly beneficial in treating Parkinson’s disease .

Comparación Con Compuestos Similares

3-Methyl-L-tyrosine

3-Acetyl-L-tyrosine Hydrochloride

- Molecular Formula: C₁₁H₁₄ClNO₄

- Molar Mass : 259.69 g/mol

- CAS Number : 32404-28-7

- Key Differences : Acetylation of the hydroxyl group at position 3 blocks enzymatic activity, making it a synthetic intermediate for levodopa rather than a bioactive molecule .

- Applications : Used as a precursor in levodopa synthesis .

3-Fluoro-L-tyrosine Hydrochloride

3-Amino-L-tyrosine Hydrochloride

3-Hydroxy-O-methyl-L-tyrosine Hydrochloride

- Molecular Formula: C₁₀H₁₄ClNO₄

- Molar Mass : 247.68 g/mol

- CAS Number : 37466-29-8

- Key Differences : Methylation of the hydroxyl group at position 3 disrupts catechol-mediated processes, limiting its pharmacological relevance.

Comparative Data Table

Key Findings and Implications

- Structural-Activity Relationship : The catechol structure in 3-hydroxy-L-tyrosine HCl is essential for dopamine biosynthesis, which is absent in analogs like 3-methyl or 3-acetyl derivatives .

- Safety Profiles : While levodopa HCl is classified as hazardous (OSHA), fluorinated and acetylated analogs exhibit distinct risks, such as skin irritation or undefined toxicology .

- Research Gaps : Compounds like 3-methyl-L-tyrosine lack comprehensive toxicological studies, highlighting the need for further investigation .

Actividad Biológica

3-Hydroxy-L-tyrosine hydrochloride (3-OH-Tyr-HCl) is a derivative of the amino acid tyrosine, notable for its potential biological activities and therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C9H12ClNO4

- Molecular Weight : 219.65 g/mol

- CAS Number : 22040-00-4

3-Hydroxy-L-tyrosine acts primarily as a precursor in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. It is involved in the regulation of neurotransmitter synthesis through the following mechanisms:

- Tyrosine Hydroxylation : It serves as a substrate for tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis. The conversion of L-tyrosine to L-DOPA is crucial for dopamine production.

- Neurotransmitter Regulation : Elevated levels of catecholamines are associated with mood regulation and cognitive function, suggesting a potential role in treating mood disorders and neurodegenerative diseases.

1. Neuroprotective Effects

Research indicates that 3-OH-Tyr-HCl may exhibit neuroprotective properties by modulating oxidative stress and inflammation in neuronal cells. Studies have shown that it can reduce neuronal apoptosis in models of neurodegeneration.

2. Immunomodulatory Effects

3-OH-Tyr-HCl has been observed to influence immune responses. In vitro studies demonstrate that it can modulate cytokine production in immune cells, potentially reducing inflammation and enhancing immune tolerance.

3. Antioxidant Activity

The compound exhibits antioxidant properties, which help mitigate oxidative damage in various biological systems. This activity is particularly relevant in the context of neuroprotection and chronic inflammatory conditions.

Case Studies and Research Findings

Table 1: Summary of Key Studies on this compound

Pharmacological Applications

The pharmacological implications of this compound are vast:

- Neurodegenerative Diseases : Its role in enhancing catecholamine synthesis may support therapeutic strategies for conditions such as Parkinson's disease.

- Inflammatory Disorders : The immunomodulatory effects suggest potential applications in autoimmune diseases and chronic inflammatory conditions.

- Mood Disorders : Given its influence on neurotransmitter levels, it may also be beneficial in treating depression and anxiety disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for achieving high enantiomeric purity in 3-Hydroxy-L-tyrosine hydrochloride?

- Methodological Answer : Chemo-enzymatic synthesis using tyrosine phenol-lyase under controlled pH (6.5–7.5) and temperature (30–37°C) ensures high enantiomeric purity. Substrate-specific optimization, such as adjusting the molar ratio of phenol derivatives to precursor amino acids, improves yield. Post-synthesis purification via reverse-phase HPLC or ion-exchange chromatography removes diastereomeric byproducts .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, particularly the hydroxyl and amine group positions. Mass spectrometry (MS) validates molecular weight (e.g., C₉H₁₂ClNO₄ for the hydrochloride form). High-performance liquid chromatography (HPLC) with UV detection at 280 nm quantifies purity (>95%) and identifies polar impurities .

Q. How does pH variation affect the solubility and stability of this compound in aqueous buffers?

- Methodological Answer : The compound exhibits maximum solubility in acidic buffers (pH 2–3) due to protonation of the amine group. Stability studies using accelerated degradation protocols (40°C/75% RH) show decomposition above pH 7, forming oxidative byproducts (e.g., quinones). Buffered solutions (e.g., citrate-phosphate, pH 4.5) are recommended for long-term storage .

Advanced Research Questions

Q. What mechanisms underlie the modulation of dopamine biosynthesis by this compound in neuronal models?

- Methodological Answer : In vitro assays using SH-SY5Y cells demonstrate that the compound is decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form dopamine. Co-administration with carbidopa (a decarboxylase inhibitor) in rat striatal slices, analyzed via microdialysis, confirms localized dopamine synthesis without peripheral metabolism .

Q. How does fluorination of the tyrosine ring (e.g., 3,5-difluoro derivatives) compare to the hydrochloride form in receptor binding studies?

- Methodological Answer : Competitive binding assays with D₂ dopamine receptors reveal that fluorination reduces binding affinity (IC₅₀ = 12 µM vs. 8 µM for the hydrochloride form) due to steric hindrance. Molecular dynamics simulations highlight altered hydrogen-bonding patterns with tyrosine hydroxyl groups in the receptor’s active site .

Q. What challenges exist in optimizing blood-brain barrier (BBB) penetration for this compound in preclinical models?

- Methodological Answer : In situ perfusion studies in rodents show low BBB permeability (Pe ~1.2 × 10⁻⁶ cm/s) due to its polar nature. Co-administration with LAT1 transporter substrates (e.g., leucine) increases uptake by 40%. Nanoparticle encapsulation (e.g., PLGA-based systems) improves bioavailability in brain tissue, as quantified via LC-MS/MS .

Q. How do temperature and light exposure impact the degradation kinetics of this compound?

- Methodological Answer : Forced degradation studies under UV light (254 nm) and elevated temperatures (60°C) identify two primary degradation products: 3,4-dihydroxyphenylacetaldehyde (via oxidative deamination) and a dimerized quinone. Kinetic modeling using Arrhenius equations predicts a shelf life of 24 months at 25°C in amber glass vials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.